molecular formula C7H12N2O B3042082 (1-propyl-1H-imidazol-5-yl)methanol CAS No. 497855-88-6

(1-propyl-1H-imidazol-5-yl)methanol

Cat. No. B3042082
CAS RN: 497855-88-6
M. Wt: 140.18 g/mol
InChI Key: ZGRDBHVXJTYPTL-UHFFFAOYSA-N
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Description

“(1-propyl-1H-imidazol-5-yl)methanol” is a chemical compound with the CAS Number: 497855-88-6 and a molecular weight of 140.19 . It has a linear formula of C7H12N2O . The compound appears as a yellow to brown sticky oil to solid at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H12N2O/c1-2-3-9-6-8-4-7(9)5-10/h4,6,10H,2-3,5H2,1H3 . This indicates the presence of a propyl group attached to an imidazole ring, which is further attached to a methanol group.

It is stored at room temperature and shipped at normal temperature . The physical form is a yellow to brown sticky oil to solid .

Scientific Research Applications

Synthesis and Conversion into Carbonyl Compounds

(1-Methyl-1H-imidazol-2-yl) methanol derivatives, closely related to (1-propyl-1H-imidazol-5-yl)methanol, have been synthesized and converted into carbonyl compounds. This synthesis involves treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride. The resulting alcohols can be converted into carbonyl compounds via quaternary salts. This demonstrates the potential of this compound in synthetic organic chemistry, particularly as a synthon for carbonyl groups (Ohta, Hayakawa, Nishimura, & Okamoto, 1987).

Precursors for Biomimetic Chelating Ligands

A derivative of this compound, (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, has been synthesized and identified as a potential precursor for biomimetic chelating ligands. This compound, prepared through a multi-step process, has potential applications in the synthesis of biomimetic chelating ligands, highlighting the versatility of this compound derivatives in bio-inspired chemical synthesis (Gaynor, McIntyre, & Creutz, 2023).

Corrosion Inhibition

Imidazole-based molecules, closely related to this compound, have been studied for their application in corrosion inhibition of carbon steel in acidic medium. These molecules have demonstrated significant corrosion inhibition efficiency, making them relevant for industrial applications in metal protection (Costa et al., 2021).

Synthesis of Novel Compounds

The synthesis of this compound and its derivatives has led to the creation of new compounds with various applications. For example, (1-benzyl-2-(methylsulfonyl)-1h-imidazol-5-yl)methanol, a derivative, has been synthesized and evaluated as a selective COX-2 inhibitor, indicating its potential in medicinal chemistry (Tabatabai, Rezaee, & Kiani, 2012).

Safety and Hazards

“(1-propyl-1H-imidazol-5-yl)methanol” is associated with several hazard statements including H302, H315, H320, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Future Directions

Imidazole derivatives, such as “(1-propyl-1H-imidazol-5-yl)methanol”, have become an important synthon in the development of new drugs . They show different biological activities and are used in a variety of everyday applications . Therefore, the future directions of “this compound” and similar compounds could involve further exploration of their potential applications in pharmaceuticals and other fields .

properties

IUPAC Name

(3-propylimidazol-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-2-3-9-6-8-4-7(9)5-10/h4,6,10H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGRDBHVXJTYPTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=NC=C1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501301771
Record name 1-Propyl-1H-imidazole-5-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501301771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

497855-88-6
Record name 1-Propyl-1H-imidazole-5-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=497855-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propyl-1H-imidazole-5-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501301771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 5.0M nitric acid (370 ml) was added sodium nitrite (1.14 g), and 5-hydroxymethyl-2-mercapto-1-propylimidazole (71.0 g) was added to the mixture by portions at 0° C. The mixture was allowed to be at room temperature and the mixture was stirred for 2 hours, and water (200 ml) was added to the mixture. The mixture was neutralized with potassium carbonate at 0° C., and the solvent was distilled off under reduced pressure. Ethanol was added to the mixture, and the insolubles were filtered off, and the solvent was distilled off under reduced pressure. To the obtained residue was added methanol-ethyl acetate, and basic silica gel was added to the mixture. This mixture was purified by basic silica gel column chromatography (methanol-ethyl acetate=0.1:8), to obtain solid, which was recrystallized from diisopropyl ether-ethyl acetate, to give 5-hydroxymethyl-1-propylimidazole (33.6 g) as brown crystals.
Quantity
370 mL
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
71 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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